molecular formula C13H11ClN2O4S B13587734 Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate CAS No. 622803-51-4

Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate

Cat. No.: B13587734
CAS No.: 622803-51-4
M. Wt: 326.76 g/mol
InChI Key: MYLIOJBUAHYKAP-UHFFFAOYSA-N
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Description

Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyridinyl group and a sulfonylamino linkage attached to a benzoate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate typically involves a multi-step process. One common method includes the reaction of 6-chloropyridin-3-amine with a sulfonyl chloride derivative to form the sulfonylamino intermediate. This intermediate is then reacted with methyl 2-aminobenzoate under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyridinyl compounds .

Scientific Research Applications

Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloropyridinyl group may also interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(6-chloropyridin-3-yl)oxy]acetate
  • N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide
  • 2-chloro-5-hydroxymethylpyridine

Uniqueness

Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of hydrophilicity and hydrophobicity, making it versatile for various applications .

Properties

CAS No.

622803-51-4

Molecular Formula

C13H11ClN2O4S

Molecular Weight

326.76 g/mol

IUPAC Name

methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate

InChI

InChI=1S/C13H11ClN2O4S/c1-20-13(17)10-4-2-3-5-11(10)16-21(18,19)9-6-7-12(14)15-8-9/h2-8,16H,1H3

InChI Key

MYLIOJBUAHYKAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CN=C(C=C2)Cl

solubility

48 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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